Fmoc-N,N-dimethyl-D-Asparagine
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Overview
Description
Fmoc-N,N-dimethyl-D-Asparagine is a derivative of asparagine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-D-Asparagine typically involves the protection of the amino group of N,N-dimethyl-D-Asparagine with the Fmoc group. This can be achieved by reacting N,N-dimethyl-D-Asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of high-quality reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N,N-dimethyl-D-Asparagine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group of another amino acid reacts with the amino group of this compound.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-N,N-dimethyl-D-Asparagine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Fmoc-N,N-dimethyl-D-Asparagine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Asparagine: Similar to Fmoc-N,N-dimethyl-D-Asparagine but without the N,N-dimethyl modification.
Fmoc-D-Glutamine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Serine: Fmoc-protected serine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the N,N-dimethyl modification, which can influence the steric and electronic properties of the amino acid. This modification can affect the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for the synthesis of specific peptides .
Properties
Molecular Formula |
C21H22N2O5 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2R)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m1/s1 |
InChI Key |
VXKRBLOYXZGVTI-GOSISDBHSA-N |
Isomeric SMILES |
CN(C)C(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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